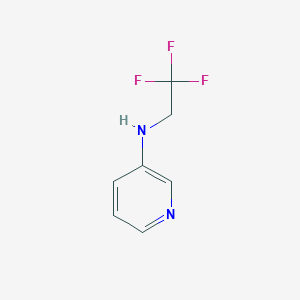

N-(2,2,2-Trifluoroethyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKBVAMLBKRKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507415 | |

| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77262-40-9 | |

| Record name | N-(2,2,2-Trifluoroethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for N 2,2,2 Trifluoroethyl Pyridin 3 Amine

Classical and Established Synthetic Routes

The synthesis of N-(2,2,2-Trifluoroethyl)pyridin-3-amine can be broadly categorized into two main strategies: those that form the C-N bond between a pre-functionalized pyridine (B92270) ring and the trifluoroethylamine moiety, and those that introduce the trifluoroethyl group onto an existing pyridin-3-amine molecule.

Amidation and C-N Bond Formation Strategies

These methods construct the target molecule by coupling a pyridine precursor with a 2,2,2-trifluoroethylamine (B1214592) source. This involves creating the bond between the nitrogen of the amine and the C3 position of the pyridine ring.

Direct amination involves the reaction of a 3-halopyridine, such as 3-chloropyridine (B48278) or 3-bromopyridine, with 2,2,2-trifluoroethylamine. This transformation can be achieved through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

The direct SNAr reaction on an unactivated pyridine ring is often challenging. The reactivity of halopyridines towards nucleophilic substitution is significantly lower than that of other chloro-heterocycles like chloropyrimidines. researchgate.net For a successful SNAr reaction, the pyridine ring typically requires activation by electron-withdrawing groups, which are absent in simple 3-halopyridines.

A more effective and widely used approach is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a versatile method for forming C-N bonds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide (3-halopyridine) with an amine (2,2,2-trifluoroethylamine). While specific examples for the synthesis of this compound using this method require detailed literature exploration, the general applicability of Buchwald-Hartwig amination to heteroaryl systems is well-established. mdpi.com

Table 1: Key Features of Direct Amination of Halopyridines

| Feature | Description |

|---|---|

| Reactants | 3-Halopyridine (e.g., 3-chloropyridine, 3-bromopyridine) and 2,2,2-trifluoroethylamine. |

| Methodologies | Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig Cross-Coupling. |

| Catalyst System | For Buchwald-Hartwig: Palladium precursor (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos, BINAP). |

| Base | Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). |

| Challenges | Low reactivity of 3-halopyridines in SNAr reactions; optimization of catalyst, ligand, and base for cross-coupling. |

Reductive amination is a powerful method for forming C-N bonds that converts a carbonyl group to an amine via an intermediate imine. wikipedia.org In the context of synthesizing this compound, this can be envisioned by reacting pyridin-3-carbaldehyde with 2,2,2-trifluoroethylamine.

The process involves two key steps that can often be performed in a single pot:

Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (or the corresponding iminium ion under acidic conditions).

Reduction: The intermediate imine is then reduced to the final amine using a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are selective for the iminium ion over the starting aldehyde, allowing the reaction to be performed in one pot. masterorganicchemistry.com

However, reductive aminations involving pyridine derivatives can be problematic. The basicity of the pyridine nitrogen can interfere with the reaction, for instance by acting as a buffer and slowing down imine formation or reduction. nih.gov This can lead to poor conversion or complete failure under standard conditions, necessitating the development of modified protocols, potentially involving stronger acids or specialized catalysts. nih.govnih.gov

Table 2: Components of Reductive Amination for this compound Synthesis

| Component | Example | Role |

|---|---|---|

| Pyridine Precursor | Pyridin-3-carbaldehyde | Provides the pyridine ring and the carbon for the C-N bond. |

| Amine Source | 2,2,2-Trifluoroethylamine | Provides the nitrogen and the trifluoroethyl moiety. |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Selectively reduces the intermediate iminium ion. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Common aprotic solvents for this reaction. |

| Acid Catalyst (optional) | Acetic Acid (AcOH) | Can facilitate imine formation, but requires careful control with pyridine substrates. |

Introduction of the Trifluoroethyl Moiety

These strategies begin with pyridin-3-amine and focus on attaching the 2,2,2-trifluoroethyl group to the existing amino nitrogen.

This is a conceptually straightforward approach where pyridin-3-amine is reacted directly with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate. The reaction is a nucleophilic substitution where the amino group of pyridin-3-amine attacks the electrophilic carbon of the trifluoroethylating reagent.

A significant challenge with direct alkylation of primary amines is the potential for overalkylation. masterorganicchemistry.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct. Controlling the reaction to achieve selective mono-alkylation can be difficult and may require using a large excess of the starting amine or careful control of reaction conditions. To circumvent this, protection-alkylation-deprotection sequences are sometimes employed, although this adds steps to the synthesis. google.com

A more sophisticated and often higher-yielding approach involves the functionalization of pyridin-3-amine followed by transformation into the trifluoroethyl group. A prominent example is the reductive amination of the amine itself using trifluoroacetic acid as the source of the trifluoroethyl moiety.

This modern, catalyst-free method involves the reaction of an amine with trifluoroacetic acid in the presence of a silane (B1218182) reducing agent, such as phenylsilane (B129415) (PhSiH3). researchgate.net The reaction is believed to proceed through the in-situ formation of a silyl (B83357) ester species which is then reduced. This approach is highly attractive due to its operational simplicity, use of a stable and inexpensive fluorine source, and remarkable functional group tolerance. researchgate.net It effectively converts the primary amino group of pyridin-3-amine into the desired N-(2,2,2-trifluoroethyl) group in a single step.

Another related two-step sequence involves first acylating pyridin-3-amine with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) to form an amide, followed by reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are typically required for this amide reduction.

Table 3: Comparison of Methods for Introducing the Trifluoroethyl Moiety

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct N-Alkylation | Pyridin-3-amine, 2,2,2-Trifluoroethyl halide/triflate, Base | Atom economical, fewer steps. | Risk of overalkylation, difficult to control selectivity. |

| Reductive Trifluoroethylation | Pyridin-3-amine, Trifluoroacetic acid, Phenylsilane | High functional group tolerance, uses inexpensive reagents, often high yield and selectivity. | Requires specific silane reducing agents. |

| Acylation-Reduction | Pyridin-3-amine, Trifluoroacetic anhydride (B1165640), then LiAlH4 or BH3 | Generally high yielding and selective. | Two-step process, requires harsh reducing agents. |

Multi-Component and Convergent Synthetic Pathways

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, such a strategy could be conceptualized based on established pyridine synthesis protocols. For instance, a reaction involving precursors that form the pyridine ring while simultaneously incorporating the trifluoroethylamino side chain represents a potential MCR approach. These reactions often enhance synthetic efficiency by reducing the number of purification steps and minimizing solvent waste. nih.gov

A convergent synthesis offers an alternative, strategic approach. This method involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent strategy would typically involve:

Preparation of a suitable 3-functionalized pyridine derivative (e.g., 3-halopyridine or 3-aminopyridine).

Independent preparation or sourcing of a 2,2,2-trifluoroethyl-containing reagent (e.g., 2,2,2-trifluoroethylamine or a trifluoroethyl halide).

Coupling of these two fragments to form the final C-N bond.

This approach allows for the optimization of each reaction sequence separately and is often employed for complex molecule synthesis.

Emerging and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have emphasized the development of sustainable and efficient methodologies. These emerging techniques are highly applicable to the synthesis of this compound.

The crucial step in many synthetic routes to this compound is the formation of the C-N bond between the pyridine ring and the trifluoroethylamine moiety. Modern catalytic methods provide powerful tools for achieving this transformation efficiently.

Transition Metal Catalysis: The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for forming C-N bonds. tcichemicals.comresearchgate.net This reaction is highly effective for coupling aryl halides or triflates with amines. In the context of the target molecule, this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine) with 2,2,2-trifluoroethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and can be tailored to the specific substrates.

| Catalyst Precursor | Ligand | Base | Solvent | Potential Outcome |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | High yield C-N coupling |

| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | Effective for heteroaryl substrates |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | Alternative catalyst/ligand system |

Organocatalysis: As an alternative to metal-based systems, organocatalysis offers a "metal-free" approach to C-N bond formation, which can prevent metal contamination in the final product. researchgate.net While direct amination of an unactivated pyridine ring using organocatalysts is challenging, related transformations can be envisioned. Organocatalytic methods are particularly effective in asymmetric synthesis and can proceed under mild conditions, contributing to a more sustainable process. researchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Eliminating volatile organic solvents is a key goal of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often enabling reactions to proceed under solvent-free conditions or with green solvents like water or ethanol. nih.govijiras.com The synthesis of pyridine derivatives has been shown to be accelerated under microwave irradiation, leading to shorter reaction times and often higher yields. nih.gov Ultrasound irradiation is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.org Both methods could potentially be applied to the C-N coupling step in the synthesis of this compound, reducing reliance on conventional heating and large solvent volumes.

To quantify the environmental impact of a chemical process, metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are used. chembam.com

Atom Economy (AE): This metric calculates the efficiency of a reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. rsc.org Addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts and have lower AE values.

E-Factor: Defined as the total mass of waste generated per mass of product, the E-Factor provides a practical measure of a process's environmental footprint. A lower E-Factor indicates a greener, more efficient process. chembam.com

Below is a theoretical comparison of two potential pathways for the synthesis of this compound.

| Metric | Route 1: Buchwald-Hartwig Amination | Route 2: Classical Nucleophilic Aromatic Substitution (SNAr) |

| Reaction | 3-Bromopyridine + 2,2,2-Trifluoroethylamine | 3-Amino-2-chloropyridine activation followed by displacement |

| Reactants MW | 158.0 (C₅H₄BrN) + 99.06 (C₂H₄F₃N) | Higher MW starting materials and reagents often needed |

| Product MW | 176.14 (C₇H₇F₃N₂) | 176.14 (C₇H₇F₃N₂) |

| Theoretical AE | ~68% (Considers base and generates salt waste) | Often <50% (Requires stoichiometric activating agents and generates significant waste) |

| Typical E-Factor | Lower (Catalytic reagents, less waste) | Higher (Stoichiometric reagents, more byproducts) |

Note: Values are illustrative and depend on the specific reagents, solvents, and yields.

Catalytic methods like the Buchwald-Hartwig amination generally exhibit superior atom economy and lower E-Factors compared to classical stoichiometric reactions. rsc.org

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing, especially for scalable synthesis. organic-chemistry.org Key benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety for handling hazardous reagents, and straightforward scalability. organic-chemistry.orgmdpi.com

The catalytic N-oxidation of pyridine derivatives and other C-N bond-forming reactions have been successfully implemented in continuous flow systems, often using packed-bed reactors containing a heterogeneous catalyst. organic-chemistry.orgresearchgate.net A flow process for the synthesis of this compound could be designed where a solution of 3-halopyridine and 2,2,2-trifluoroethylamine is passed through a heated column packed with a supported palladium catalyst. This setup would allow for continuous production, easy separation of the product from the immobilized catalyst, and catalyst recycling, aligning with the principles of both green chemistry and efficient industrial manufacturing. mdpi.com

Electrochemical and Photochemical Synthesis Routes

While established literature predominantly focuses on traditional cross-coupling methods for the synthesis of N-aryl amines, emerging research into electrochemical and photochemical pathways offers promising, more sustainable alternatives. For compounds structurally related to this compound, these methods are being explored to facilitate C-N bond formation under milder conditions.

Electrochemical Synthesis: Electrosynthesis provides an approach to forming C-N bonds by leveraging electricity as a traceless reagent, thereby avoiding the need for chemical oxidants or reductants. nih.gov In principle, the synthesis of the target compound could be envisioned through an anodic oxidation process. For instance, an electrochemical dehydrogenative coupling reaction could potentially be developed. This method would involve the direct oxidation of 3-aminopyridine (B143674) and a suitable 2,2,2-trifluoroethyl precursor at an anode, leading to the formation of radical species that subsequently combine to form the desired C-N bond. nih.gov Such electrochemical methods are noted for their mild reaction conditions, high atom economy, and scalability. nih.gov

Photochemical Synthesis: Visible-light photoredox catalysis has become a powerful tool for constructing a variety of chemical bonds, including the C-N linkage. acs.org The synthesis of fluorinated pyridine derivatives can be achieved through photoredox-mediated coupling reactions. acs.org A plausible photochemical route to this compound could involve the use of a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. The excited catalyst could then engage in single-electron transfer with either 3-halopyridine or 2,2,2-trifluoroethylamine to generate a radical intermediate, ultimately leading to the formation of the target product. These reactions are often lauded for their operational simplicity and the ability to proceed at ambient temperature.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of synthesizing this compound, typically via transition metal-catalyzed cross-coupling reactions, is highly dependent on the careful optimization of several reaction parameters.

Temperature and Pressure Effects

Reaction temperature is a critical variable influencing both reaction rate and selectivity. For palladium-catalyzed C-N cross-coupling reactions, elevated temperatures are often required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature is typically determined empirically for each specific substrate combination. Most of these reactions are conducted at atmospheric pressure, often in sealed vessels to prevent the evaporation of volatile solvents and reagents, especially when temperatures exceed their boiling points.

Table 1: Effect of Temperature on a Representative Buchwald-Hartwig Amination Yield

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 24 | 45 |

| 2 | 100 | 18 | 85 |

| 3 | 120 | 18 | 78 (decomposition observed) |

Data is illustrative for a typical cross-coupling reaction leading to an N-aryl amine.

Catalyst Loading and Ligand Design

The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. Palladium complexes are most commonly employed, with catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (B1210297) being frequent choices. nih.gov The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle's key steps: oxidative addition, coordination, and reductive elimination. Bulky, electron-rich phosphine ligands such as XantPhos and BrettPhos are often effective in promoting the amination of aryl halides. Catalyst loading is typically kept low (0.5-5 mol%) to minimize costs and residual metal contamination, though higher loadings may be necessary for challenging substrates.

Table 2: Influence of Ligand and Catalyst Loading on Product Yield

| Entry | Catalyst (mol%) | Ligand (mol%) | Ligand Type | Yield (%) |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (1) | XantPhos (2) | Bidentate | 92 |

| 2 | Pd₂(dba)₃ (1) | RuPhos (2) | Monodentate | 88 |

| 3 | Pd(OAc)₂ (2) | BINAP (3) | Bidentate | 75 |

| 4 | Pd₂(dba)₃ (0.5) | XantPhos (1) | Bidentate | 65 |

Data is representative of optimization studies for related N-aryl amine syntheses. nih.gov

Reagent Stoichiometry and Order of Addition

The molar ratio of the reactants significantly impacts the reaction outcome. Typically, a slight excess of the amine component (2,2,2-trifluoroethylamine) is used to ensure complete consumption of the more valuable pyridine substrate. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃), is essential to deprotonate the amine and facilitate the catalytic cycle. nih.gov The stoichiometry of the base is also critical; insufficient base will stall the reaction, while a large excess may promote side reactions. The order of addition is also important; the catalyst, ligand, and aryl halide are often combined in the solvent before the addition of the base and amine to ensure the formation of the active catalytic species.

Purification and Isolation Methodologies in Synthetic Procedures

Following the chemical synthesis, a robust purification strategy is necessary to isolate this compound from unreacted starting materials, catalyst residues, and reaction byproducts.

Chromatographic Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatography is the most powerful and widely used technique for the purification of the target compound and its analogues.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for initial, large-scale purification. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica) while a mobile phase (a solvent or solvent mixture) passes through it. For a moderately polar compound like this compound, a typical mobile phase would consist of a gradient system of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). teledynelabs.com The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, particularly on a smaller scale or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. Preparative HPLC is a common final purification step.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape by ensuring that basic amine functionalities are protonated. teledynelabs.com

Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (like silica or an amine-functionalized phase) and a nonpolar mobile phase. It can offer different selectivity compared to RP-HPLC and may be advantageous for separating certain isomers or closely related impurities. teledynelabs.com

Table 3: Typical Chromatographic Purification Conditions

| Technique | Stationary Phase | Mobile Phase System (Gradient) | Typical Use |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Primary, large-scale purification |

| Reversed-Phase HPLC | C18 Silica | Water / Acetonitrile (+ 0.1% TFA) | High-purity isolation, final polishing |

| Normal-Phase HPLC | Silica or Amine-bonded | Hexane / Isopropanol | Alternative selectivity, isomer separation |

Recrystallization and Distillation Methods

Following the primary synthesis of this compound, purification is paramount to remove unreacted starting materials, reagents, and byproducts. While chromatographic techniques are frequently employed for purifying novel compounds, classical methods such as recrystallization and distillation remain indispensable for achieving high purity, especially on a larger scale. The selection of the appropriate method is contingent upon the physical properties of the compound, such as its thermal stability and solubility.

Recrystallization Strategies

Recrystallization is a fundamental purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. For N-substituted aminopyridines, the choice of solvent is critical and is often determined empirically.

Detailed research findings on the specific recrystallization of this compound are not extensively documented in publicly available literature. However, established procedures for its parent amine, 3-aminopyridine, and other aminopyridine derivatives provide a strong basis for developing a suitable recrystallization protocol. A common strategy involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool, often after the addition of a co-solvent (an anti-solvent) in which the compound is less soluble, to induce crystallization.

An established method for the purification of 3-aminopyridine involves a mixed solvent system of benzene (B151609) and ligroin. orgsyn.org The crude material is dissolved in the hot mixture, treated to remove colored impurities, and then allowed to cool slowly to form crystals. orgsyn.org Another documented approach for aminopyridine crude products involves dissolving the material in absolute ethanol, treating it with a decolorizing agent, and then inducing precipitation by adding an alkane reagent.

Based on these analogous methods, a potential recrystallization protocol for this compound can be extrapolated. The effectiveness of various solvent systems would need to be systematically evaluated to optimize crystal yield and purity.

Table 1: Illustrative Recrystallization Solvent Systems for Aminopyridine Derivatives

| Entry | Solvent 1 (for dissolution) | Solvent 2 (Anti-solvent) | Target Compound Class | Reference |

| 1 | Benzene | Ligroin | 3-Aminopyridine | orgsyn.org |

| 2 | Absolute Ethanol | Alkane | Aminopyridine | |

| 3 | Diethyl Ether | - (Cooling) | Aniline (General Amines) | reddit.com |

This table is illustrative and based on methods used for structurally related compounds. The optimal system for this compound would require experimental validation.

Distillation Methods

Distillation is a primary method for purifying liquids or low-melting solids that are thermally stable. Given that many trifluoroethylated amines are liquids or low-melting solids at room temperature, distillation, particularly under reduced pressure (vacuum distillation), is a viable and effective purification strategy. researchgate.net Vacuum distillation lowers the boiling point of the compound, mitigating the risk of thermal decomposition that can occur at higher temperatures.

Furthermore, a patent detailing the synthesis of a structurally similar compound, 4-(2,2,2-trifluoroethylamino)-pyridine-3-carbonitrile, specifies purification by distillation under reduced pressure, although the exact temperature and pressure parameters are not provided. General procedures for purifying pyridine derivatives also include distillation, sometimes after treatment with an alkali metal compound to remove specific impurities. google.com

Table 2: General Parameters for Distillation of Aromatic Amines

| Compound Type | Pre-treatment | Distillation Type | Typical Pressure Range | Notes |

| Aniline | Drying with KOH/CaH₂ | Vacuum | 10-20 mmHg | Reduces boiling point to prevent oxidation and decomposition. reddit.com |

| Pyridine Derivatives | Reaction with alkali metal compounds | Atmospheric or Vacuum | 10 - 760 mmHg | Treatment removes certain impurities prior to distillation. google.com |

| Trifluoroethylated Pyridine Derivatives | None specified | Vacuum | Not specified | Method cited for a structurally similar compound. |

This table provides general and analogous data. Specific conditions for this compound must be determined experimentally, likely involving high vacuum due to the presence of the trifluoroethyl group which can increase the boiling point.

The strategic approach to purifying this compound would likely involve an initial purification by a bulk method like vacuum distillation, followed by a final polishing step of recrystallization from a carefully selected solvent system to achieve high analytical purity.

Advanced Spectroscopic and Structural Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a nucleus absorbs radiation is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule. For N-(2,2,2-Trifluoroethyl)pyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all proton, carbon, and fluorine signals.

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the pyridine (B92270) ring, the amine (NH) proton, and the methylene (B1212753) (CH₂) protons of the trifluoroethyl group.

The protons on the pyridine ring (H-2, H-4, H-5, and H-6) typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino substituent and the nitrogen atom within the ring. The methylene protons of the trifluoroethyl group are expected to appear as a quartet due to coupling with the three adjacent fluorine atoms. The amine proton signal can be broad and its chemical shift is often solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~4.5-5.5 | broad singlet | - |

| H-2 | ~8.1 | doublet | J(H2, H6) ≈ 2.5 |

| H-4 | ~7.2 | doublet of doublets | J(H4, H5) ≈ 8.0, J(H4, H6) ≈ 1.5 |

| H-5 | ~7.1 | doublet of doublets | J(H5, H4) ≈ 8.0, J(H5, H6) ≈ 4.5 |

| H-6 | ~8.0 | doublet of doublets | J(H6, H5) ≈ 4.5, J(H6, H2) ≈ 2.5 |

Note: The data presented in this table is predicted based on analogous structures and may vary from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The carbons of the pyridine ring will resonate in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitrogen of the amino group (C-3) is expected to be significantly shielded compared to the other ring carbons. The carbon of the methylene group (CH₂) will be influenced by the adjacent nitrogen and the trifluoromethyl group, while the carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~140 | singlet | - |

| C-3 | ~135 | singlet | - |

| C-4 | ~124 | singlet | - |

| C-5 | ~120 | singlet | - |

| C-6 | ~142 | singlet | - |

| CH₂ | ~45 | quartet | ¹JCF ≈ 35 |

Note: The data presented in this table is predicted based on analogous structures and may vary from experimental values.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. mdpi.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The chemical shift of the CF₃ group is a characteristic indicator of its electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Note: The data presented in this table is predicted based on analogous structures and may vary from experimental values. Chemical shifts are referenced to CFCl₃.

While 1D NMR spectra provide essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. acs.org For this compound, a COSY spectrum would display cross-peaks connecting the signals of adjacent protons on the pyridine ring (e.g., H-4 with H-5, H-5 with H-6, and potentially a weaker correlation between H-2 and H-6). This is instrumental in assigning the individual protons of the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. spectrabase.com An HSQC spectrum of the target compound would show cross-peaks connecting the signals of H-2 to C-2, H-4 to C-4, H-5 to C-5, H-6 to C-6, and the CH₂ protons to the CH₂ carbon. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is another heteronuclear 2D NMR experiment that reveals correlations between protons and carbons over longer ranges, typically two or three bonds. harvard.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.

For this compound, an HMBC spectrum would be expected to show key correlations such as:

The amine proton (NH) correlating with C-2 and C-4.

The methylene (CH₂) protons correlating with the CF₃ carbon and C-3 of the pyridine ring.

The pyridine protons showing correlations to neighboring carbons (e.g., H-2 correlating to C-3, C-4, and C-6).

These long-range correlations provide definitive proof of the connectivity between the trifluoroethyl group and the 3-position of the pyridine ring.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-aminopyridine (B143674) |

Advanced 2D NMR Techniques for Connectivity and Proximity

NOESY/ROESY for Spatial Proximity and Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful Nuclear Magnetic Resonance (NMR) techniques for determining the spatial proximity of atoms within a molecule. For a flexible molecule like this compound, these experiments provide crucial insights into its preferred conformation in solution by detecting through-space interactions between protons that are close to each other, typically within 5 Å.

The key application for this molecule would be to define the orientation of the 2,2,2-trifluoroethyl group relative to the pyridine ring. By observing cross-peaks between the protons of the ethyl group (-CH₂-) and the protons on the pyridine ring (specifically H2, H4, and H6), the conformational preferences of the C-N single bond can be determined. A NOESY or ROESY spectrum would reveal which side of the pyridine ring the trifluoroethyl group predominantly occupies. ROESY is often preferred for molecules of this size as it mitigates the issue of zero-crossing points where the Nuclear Overhauser Effect (NOE) can be null, ensuring reliable correlation peaks.

Table 1: Predicted NOESY/ROESY Correlations for this compound

| Proton 1 | Proton 2 | Expected Correlation | Conformational Significance |

| NH | -CH₂ CF₃ | Strong | Confirms proximity and restricted rotation around the N-CH₂ bond. |

| NH | Pyridine H2 / H4 | Medium to Weak | Indicates the orientation of the amino proton relative to the ring. |

| -CH₂ CF₃ | Pyridine H2 | Medium | Suggests a conformation where the side chain is oriented towards the C2 position. |

| -CH₂ CF₃ | Pyridine H4 | Medium | Suggests a conformation where the side chain is oriented towards the C4 position. |

This interactive table outlines the expected spatial correlations. The presence and relative intensity of these cross-peaks would allow for the construction of a 3D model of the molecule's most stable conformer in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov For this compound (C₇H₇F₃N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique is sensitive enough to detect minute mass differences, confirming the molecular formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). nih.gov

Table 2: HRMS Data for Protonated this compound

| Parameter | Value |

| Molecular Formula | C₇H₇F₃N₂ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 177.06395 u |

| Hypothetical Observed Mass | 177.06381 u |

| Mass Error | -0.79 ppm |

This interactive table presents the theoretical exact mass and a hypothetical observed mass to illustrate the accuracy of HRMS in elemental composition determination.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented to produce product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the protonated molecule ([M+H]⁺, m/z 177.06) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a series of fragment ions, helping to confirm the connectivity of the molecule. uab.edu

Key fragmentation pathways would likely include the cleavage of the bond between the ethyl group and the amine nitrogen, loss of the trifluoromethyl group, and characteristic fragmentation of the pyridine ring. nih.gov

Table 3: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 177.06 | 94.05 | C₂H₂F₃ (83.01) | 3-Aminopyridinium ion |

| 177.06 | 157.05 | HF (20.01) | Loss of hydrogen fluoride (B91410) |

| 94.05 | 67.04 | HCN (27.01) | Fragmentation of the aminopyridinium ion |

This interactive table details the expected fragmentation pattern, which is crucial for structural confirmation.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI), Matrix-Assisted Laser Desorption/Ionization (MALDI))

The choice of ionization technique is critical for successful mass spectrometric analysis. The properties of this compound make it amenable to several common methods.

Electrospray Ionization (ESI): As a polar molecule containing a basic pyridine nitrogen and an amino group, this compound is an excellent candidate for positive-ion ESI. bitesizebio.comuvic.ca ESI is a "soft" ionization technique that typically generates an abundant protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for accurate mass determination and as a precursor for MS/MS analysis. emory.edu

Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons. emory.edulibretexts.org This method would likely cause extensive fragmentation of this compound. While the molecular ion (M⁺˙) might be weak or absent, the resulting fragmentation pattern provides a reproducible "fingerprint" that is useful for structural elucidation and library matching. enovatia.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for large biomolecules, MALDI can also be applied to smaller organic molecules. bitesizebio.com The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. For this compound, MALDI would be expected to produce primarily singly charged ions, such as [M+H]⁺ or [M+Na]⁺.

Table 4: Comparison of Ionization Techniques for this compound

| Technique | Ionization Type | Expected Primary Ion | Fragmentation | Primary Application |

| ESI | Soft | [M+H]⁺ | Minimal | LC-MS, HRMS, MS/MS |

| EI | Hard | M⁺˙ (potentially weak) | Extensive | GC-MS, Structural Fingerprinting |

| MALDI | Soft | [M+H]⁺, [M+Na]⁺ | Minimal | Analysis from solid state, Imaging |

This interactive table summarizes the suitability of different ionization methods for the analysis of the target compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic fingerprint, allowing for the identification of functional groups and providing structural information.

Characteristic Absorptions of the Pyridine Ring

The vibrational spectrum of this compound is dominated by contributions from the substituted pyridine ring and the trifluoroethylamino side chain. The pyridine ring itself has several characteristic vibrational modes. cdnsciencepub.com The positions of these bands are sensitive to the nature and position of substituents. up.ac.za The electron-donating amino group at the 3-position will influence the electronic distribution and thus the vibrational frequencies of the ring.

Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. rsc.org

C=C and C=N Ring Stretching: A series of bands between 1400 and 1600 cm⁻¹ are characteristic of the pyridine ring stretching modes. elixirpublishers.compw.edu.pl

Ring Breathing Mode: An intense band in the Raman spectrum around 1000-1040 cm⁻¹ is often assigned to the symmetric ring breathing vibration. researchgate.net

C-H In-plane and Out-of-plane Bending: These occur in the regions of 1000-1300 cm⁻¹ and 700-900 cm⁻¹, respectively.

In addition to the ring modes, strong absorptions from the C-F stretching of the -CF₃ group are expected in the 1100-1300 cm⁻¹ region, and N-H stretching will be observed around 3300-3500 cm⁻¹.

Table 5: Predicted IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

| ~3400 | Medium | Weak | N-H Stretch |

| ~3050 | Medium | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | Medium | C=C / C=N Ring Stretch |

| ~1480 | Strong | Medium | C=C / C=N Ring Stretch |

| ~1250 | Very Strong | Weak | Asymmetric C-F Stretch |

| ~1150 | Very Strong | Medium | Symmetric C-F Stretch |

| ~1030 | Weak | Strong | Pyridine Ring Breathing |

| ~800 | Strong | Weak | Aromatic C-H Out-of-plane Bend |

This interactive table provides a summary of the predicted key vibrational bands for the compound, highlighting the characteristic frequencies for its functional groups.

Vibrational Modes of Trifluoroethyl and Amine Moieties

The vibrational spectrum of this compound is characterized by distinct modes originating from its constituent functional groups: the pyridine ring, the secondary amine, and the trifluoroethyl group. Infrared (IR) and Raman spectroscopy are powerful techniques for identifying these characteristic vibrations, which are sensitive to the molecule's electronic structure and conformation.

The amine moiety (-NH-) gives rise to several key vibrational modes. The N-H stretching vibration is typically observed as a sharp band in the 3300-3500 cm⁻¹ region. Its precise frequency can indicate the extent of hydrogen bonding in the solid state or in solution. The N-H bending (scissoring) vibration usually appears in the 1650-1550 cm⁻¹ range.

The trifluoroethyl group (-CH₂CF₃) contributes a set of strong, characteristic absorption bands due to the high electronegativity and mass of the fluorine atoms. The C-F stretching vibrations are particularly intense and typically appear in the 1350-1100 cm⁻¹ region. researchgate.net These bands are often complex due to symmetric and asymmetric stretching modes of the CF₃ group. Additionally, deformation and rocking modes of the CF₃ group can be observed at lower frequencies.

The interplay between these groups and the pyridine ring can lead to shifts in the characteristic ring vibrations. The C-N stretching vibrations, involving both the amine and the ring nitrogen, are also important diagnostic peaks. nih.gov Computational studies, such as those using Density Functional Theory (DFT), are often employed to precisely assign these vibrational modes and support experimental findings. rsc.org

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amine (-NH-) | 3300 - 3500 | Medium to Strong |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Ethyl (-CH₂-) | 2850 - 2960 | Medium |

| N-H Bend | Amine (-NH-) | 1550 - 1650 | Medium |

| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1600 | Strong |

| C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | ~1280 | Very Strong |

| C-F Symmetric Stretch | Trifluoromethyl (-CF₃) | ~1150 | Very Strong |

| C-N Stretch | Amine-Pyridine | 1250 - 1350 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

The process of Single Crystal X-ray Diffraction (SCXRD) begins with the growth of a high-quality single crystal of the target compound, typically less than a millimeter in any dimension. wikipedia.orgnih.gov This crystal is mounted on a goniometer and placed in an intense beam of monochromatic X-rays. carleton.edu As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. youtube.com

This diffraction pattern is recorded on a detector. The angles and intensities of these diffracted beams are directly related to the arrangement of atoms within the crystal's unit cell, as described by Bragg's Law. carleton.edu Sophisticated computer software is then used to process this data, solve the phase problem, and generate an electron density map of the unit cell. From this map, the positions of individual atoms can be determined, and a detailed molecular model is refined to yield precise structural parameters. mdpi.com

Table 3.4.2.1: Predicted Bond Lengths for this compound Note: These are representative values based on related structures and are not derived from a direct experimental crystal structure of the title compound.

| Bond | Atom 1 | Atom 2 | Predicted Length (Å) |

| C-F | C | F | ~1.34 |

| C-C (ethyl) | C | C | ~1.51 |

| C-N (amine) | C | N | ~1.38 |

| N-H | N | H | ~1.01 |

| C-N (pyridine) | C | N | ~1.34 |

| C-C (pyridine) | C | C | ~1.39 |

Table 3.4.2.2: Predicted Bond Angles for this compound Note: These are representative values based on related structures and are not derived from a direct experimental crystal structure of the title compound.

| Angle | Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

| F-C-F | F | C | F | ~107 |

| C-C-F | C | C | F | ~111 |

| C-C-N | C | C | N | ~112 |

| C-N-C | C | N | C | ~122 |

| C-N-H | C | N | H | ~118 |

| C-N-C (pyridine) | C | N | C | ~117 |

| C-C-C (pyridine) | C | C | C | ~120 |

The solid-state packing of this compound would be governed by a combination of intermolecular forces. The most significant of these is expected to be hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen-bonded chains or dimers, a common motif in aminopyridine structures. researchgate.netresearchgate.net

Chiroptical Spectroscopy (Applicable for Chiral Derivatives)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org While this compound itself is achiral, these methods are indispensable for characterizing its chiral derivatives.

Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This technique is particularly powerful for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of a chiral center. researchgate.net

For a chiral derivative of this compound—for instance, one with a stereocenter on the ethyl side chain—the ECD spectrum would exhibit positive and/or negative peaks (known as Cotton effects) corresponding to its electronic transitions. The sign and intensity of these Cotton effects are exquisitely sensitive to the molecule's stereochemistry. nih.gov

The standard methodology involves measuring the experimental ECD spectrum of an enantiomerically pure sample. Concurrently, quantum chemical calculations are performed to predict the theoretical ECD spectra for both possible enantiomers (R and S). By comparing the experimentally measured spectrum with the calculated spectra, a direct and unambiguous assignment of the absolute configuration can be made. The spectrum that matches the experimental one corresponds to the correct absolute configuration of the synthesized compound.

Optical Rotatory Dispersion (ORD) Studies

Extensive research has been conducted to characterize the chemical compound this compound. However, a thorough review of scientific literature and chemical databases reveals a notable absence of specific studies on its Optical Rotatory Dispersion (ORD). ORD is a specialized technique used to investigate the chiroptical properties of chiral molecules by measuring the rotation of plane-polarized light as a function of wavelength.

For a compound to be studied by ORD, it must be chiral, meaning it is non-superimposable on its mirror image. The molecular structure of this compound does not possess a stereocenter, and it is not inherently chiral. Therefore, it would not exhibit optical rotation, making ORD studies inapplicable.

In the broader context of related compounds, chiroptical studies are often performed on derivatives that have been specifically synthesized to include a chiral center. For instance, the introduction of a chiral substituent on the pyridine ring or the ethylamino chain could induce optical activity. Such studies would be crucial in determining the absolute configuration and conformational analysis of resulting stereoisomers. However, for the parent compound, this compound, no such data has been reported.

Future research could involve the synthesis of chiral derivatives of this compound to explore their chiroptical properties using techniques like ORD and Electronic Circular Dichroism (ECD). This would provide valuable insights into the structure-property relationships of this class of compounds.

Data Tables

As there are no available Optical Rotatory Dispersion studies for this compound, no data tables can be presented.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Reactivity at the Pyridine (B92270) Nitrogen and Ring System

Basicity and Protonation Studies

The basicity of the pyridine nitrogen in N-(2,2,2-Trifluoroethyl)pyridin-3-amine is influenced by several electronic factors. The lone pair on the pyridine nitrogen is in an sp²-hybridized orbital, which has more s-character than the sp³ orbital of an aliphatic amine, holding the electrons closer to the nucleus and making them less available for protonation.

Table 1: Comparison of pKa Values for Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Pyridine | 5.25 | organicchemistrydata.orgkyoto-u.ac.jp |

| 3-Aminopyridine (B143674) | 6.0 | General textbook value |

Note: The pKa value for this compound is an estimate based on the known electron-withdrawing effects of the trifluoroethyl group.

Coordination Chemistry with Metal Centers

The lone pair of electrons on the pyridine nitrogen makes it a suitable ligand for coordination with various metal centers. Studies on unsubstituted 3-aminopyridine and 4-aminopyridine (B3432731) have demonstrated their ability to form stable complexes with a range of transition metals, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. scirp.orgekb.eg In these complexes, the aminopyridine ligand typically coordinates to the metal ion through the pyridine nitrogen atom.

Given this precedent, this compound is also expected to act as a monodentate ligand, coordinating with metal ions via the pyridine nitrogen. The formation of such complexes is a characteristic reaction of pyridine derivatives. researchgate.netwikipedia.org The specific geometry and stability of these potential complexes would depend on the metal ion, its oxidation state, and the reaction conditions. The bulky and electron-withdrawing trifluoroethyl group might sterically and electronically influence the coordination properties compared to unsubstituted 3-aminopyridine.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. youtube.com When substitution does occur, it typically proceeds at the 3-position (β-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized. youtube.com

For this compound, the ring is further deactivated by the strong inductive effect of the trifluoroethylamino group. This makes EAS reactions particularly challenging, often requiring harsh conditions such as high temperatures. youtube.com Direct nitration of 3-aminopyridine, for example, is known to be difficult, sometimes leading to decomposition or requiring protection of the amino group to achieve selective nitration at the 2-position. google.com The nitration of pyridine itself requires vigorous conditions and gives low yields. youtube.com

Therefore, electrophilic substitution on this compound is expected to be sluggish. If achieved, the position of substitution would be directed by the combined influence of the ring nitrogen and the 3-substituent, potentially leading to a mixture of products at the 2-, 4-, or 6-positions.

Reactivity of the Amine Nitrogen

The exocyclic secondary amine nitrogen also possesses a lone pair of electrons, making it nucleophilic and basic. However, its reactivity is substantially attenuated by the adjacent trifluoroethyl group.

Nucleophilic Properties and Alkylation Reactions

The primary chemical characteristic of the amine nitrogen is its nucleophilicity. However, the powerful electron-withdrawing effect of the three fluorine atoms on the ethyl group significantly reduces the electron density on the amine nitrogen. This makes 2,2,2-trifluoroethylamine (B1214592) and its derivatives considerably weaker bases and nucleophiles compared to their non-fluorinated counterparts. kangmei.com

Consequently, this compound is a weak nucleophile. Alkylation of this amine nitrogen, for instance through reaction with an alkyl halide, would likely be a difficult transformation. Such reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity, and may necessitate elevated temperatures to proceed at a reasonable rate. The synthesis of secondary amines from primary amines can be challenging, but methods involving the alkylation of N-aminopyridinium salts have been developed, which could potentially be adapted. chemrxiv.org

Acylation and Sulfonylation Reactions

Despite its reduced nucleophilicity, the amine nitrogen can react with highly electrophilic reagents such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions result in the formation of amides and sulfonamides, respectively.

Studies have demonstrated the successful synthesis of N-pyridin-3-yl-benzenesulfonamide from the reaction of 3-aminopyridine with benzene sulfonyl chloride, indicating that the amine nitrogen of aminopyridines is sufficiently nucleophilic for this transformation. researchgate.net Similarly, N-acylation of amides bearing a pyridine ring has been shown to proceed efficiently. semanticscholar.org While pyridine itself is generally not amenable to Friedel-Crafts acylation, direct acylation of the exocyclic amine is a feasible pathway. youtube.com

For this compound, acylation and sulfonylation reactions at the amine nitrogen are plausible. The general scheme for these reactions is as follows:

Acylation: Reaction with an acyl chloride (R-COCl) or anhydride (B1165640) ((R-CO)₂O) in the presence of a base (like pyridine or triethylamine) would yield the corresponding N-acyl-N-(2,2,2-trifluoroethyl)pyridin-3-amine.

Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base would yield the N-sulfonyl-N-(2,2,2-trifluoroethyl)pyridin-3-amine.

The reduced nucleophilicity of the starting amine may require longer reaction times or more forcing conditions compared to the reactions with unsubstituted 3-aminopyridine.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

| 3-Aminopyridine |

| N-pyridin-3-yl-benzenesulfonamide |

| Benzene sulfonyl chloride |

| Triethylamine |

Oxidation and Reduction Pathways

The reactivity of this compound in redox reactions is dictated by its two primary functional components: the pyridine ring and the secondary amine group.

Oxidation: The pyridine nitrogen is susceptible to oxidation, a common transformation for pyridine derivatives, leading to the formation of the corresponding N-oxide. researchgate.netchemtube3d.com This reaction is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The electron-donating character of the 3-amino group is expected to facilitate this oxidation compared to unsubstituted pyridine. The resulting this compound N-oxide is a stable, dipolar species where the oxygen atom can influence subsequent reactions by altering the electronic properties of the pyridine ring. youtube.com While the secondary amine nitrogen can also be oxidized, the formation of the aromatic N-oxide is generally the more prevalent pathway under these conditions. amanote.com

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative under forcing conditions. This transformation typically involves catalytic hydrogenation with catalysts like Nickel or Sodium in ethanol, which overcomes the aromatic stability of the ring. uoanbar.edu.iq The resulting N-(2,2,2-Trifluoroethyl)piperidin-3-amine would exhibit significantly different chemical properties, including increased basicity and a non-planar geometry. The trifluoroethyl group itself is highly resistant to reduction due to the exceptional strength of the carbon-fluorine bonds.

| Reaction Type | Typical Reagents | Expected Major Product |

| Oxidation | H₂O₂ / Acetic Acid, m-CPBA | This compound N-oxide |

| Reduction | H₂ / Ni, Na / Ethanol | N-(2,2,2-Trifluoroethyl)piperidin-3-amine |

Stability and Reactivity of the Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group (-CH₂CF₃) imparts significant and defining characteristics to the molecule, primarily concerning its stability. The introduction of this moiety is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. rsc.orgnih.gov

Hydrolysis and Solvolysis Resistance

The trifluoroethyl group is exceptionally resistant to hydrolysis and solvolysis. This stability arises from the high bond energy of the C-F bonds and the strong inductive electron-withdrawing effect of the three fluorine atoms. This effect decreases the electron density at the α-carbon (the CH₂ group), shielding it from nucleophilic attack. Consequently, cleavage of the trifluoroethyl group from the amine nitrogen under typical hydrolytic conditions (acidic or basic) is highly unfavorable. This contrasts with some N-trifluoromethyl (-NCF₃) compounds, which can be more susceptible to hydrolysis. researchgate.netacs.org The robust nature of the trifluoroethyl group ensures the integrity of the molecule in various chemical environments, a crucial feature for its application as a stable building block in synthesis. researchgate.net

Fluorine Elimination and Exchange Reactions

Fluorine elimination from the trifluoroethyl group is a thermodynamically challenging process. Such a reaction would likely proceed via an E1cb or E2 mechanism, requiring the abstraction of a proton from the α-carbon by a very strong base, followed by the elimination of a fluoride (B91410) ion to form a difluoro-vinyl species. libretexts.orgmasterorganicchemistry.com However, the acidity of the α-protons is not sufficiently high to facilitate this reaction under standard basic conditions. Therefore, fluorine elimination is not a common transformation for this compound and would necessitate harsh, specific reaction conditions. Fluorine exchange reactions are similarly rare and are not observed under conventional synthetic protocols.

Regioselectivity and Stereoselectivity in Synthetic Reactions

Regioselectivity: In synthetic transformations, particularly electrophilic aromatic substitution, the directing effects of the substituents on the pyridine ring determine the position of attack. The N-trifluoroethylamino group at the C3 position is a powerful activating group and an ortho-, para-director. youtube.com Conversely, the pyridine ring nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, especially at the C2, C4, and C6 positions. uoanbar.edu.iq The outcome of an electrophilic substitution reaction is therefore a result of the competition between these two effects. The strong activating nature of the amino group typically dominates, directing incoming electrophiles to the C2 and C4 positions (ortho and para to the amine, respectively). Steric hindrance from the trifluoroethyl group might slightly disfavor substitution at the C2 position compared to the C4 position.

| Factor | Influence on Electrophilic Substitution |

| N-Trifluoroethylamino Group (at C3) | Activating; directs to C2, C4, C6 positions |

| Pyridine Nitrogen | Deactivating; directs to C3, C5 positions |

| Steric Hindrance (-CH₂CF₃) | May disfavor substitution at the adjacent C2 position |

| Overall Predicted Reactivity | Substitution favored at the C4 position, followed by the C2 position |

Stereoselectivity: this compound is an achiral molecule. Stereoselectivity becomes a consideration in reactions that either introduce a new chiral center or involve the use of chiral catalysts. For example, the trifluoroethyl group has been shown to be compatible with highly stereoselective transformations in related systems, such as asymmetric cycloaddition reactions. acs.org The development of stereoselective methods for synthesizing α-trifluoromethyl amines highlights the importance of controlling stereochemistry in fluorinated compounds. nih.gov While no specific stereoselective reactions involving the title compound are extensively documented, its structure allows for potential derivatization to chiral products, where the trifluoroethyl moiety could influence the stereochemical outcome.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often employ a combination of spectroscopic monitoring, kinetic analysis, and computational modeling.

Spectroscopic Monitoring of Reaction Intermediates

The progress of chemical transformations involving this compound can be effectively monitored using various spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for real-time reaction monitoring. uib.no ¹H NMR can track the disappearance of proton signals from the starting material and the emergence of new signals corresponding to the product. For instance, in an N-oxidation reaction, a downfield shift of the aromatic proton signals, particularly those at the C2 and C6 positions, would be expected due to the electronic effect of the N-oxide group.

¹⁹F NMR Spectroscopy: The presence of the -CF₃ group provides a unique and highly sensitive probe for ¹⁹F NMR. acs.org This technique is exceptionally useful for tracking any transformation that involves or affects the electronic environment of the trifluoroethyl moiety. The chemical shift, signal multiplicity, and integration of the ¹⁹F signal can provide precise quantitative data on the reaction's progress and the formation of any fluorine-containing byproducts. researchgate.net

Other Spectroscopic Methods: UV-Visible spectroscopy can monitor changes in the conjugated π-system of the pyridine ring. researchgate.net Mass spectrometry is invaluable for identifying transient intermediates and reaction products, as demonstrated in studies of other pyridine derivatives. aip.org

| Technique | Observable Changes During N-Oxidation |

| ¹H NMR | Downfield shift of pyridine ring protons (especially at C2, C6). |

| ¹⁹F NMR | Potential small shift in the -CF₃ signal due to altered electronic environment. |

| ¹³C NMR | Shifts in the signals of the pyridine ring carbons. |

| Mass Spec. | Detection of the product ion with an M+16 mass increase. |

Kinetic Studies and Reaction Order Determination

A thorough search of scientific literature did not yield any specific kinetic studies for reactions involving this compound. There is no available data on the determination of reaction orders, rate constants, or activation energies for transformations of this compound. While general kinetic analyses have been performed on related pyridine derivatives, such as the SNAr reactions of substituted nitropyridines with secondary amines, this research does not extend to the title compound. Consequently, no data tables or detailed findings on its reaction kinetics can be provided.

Isotope Labeling Experiments for Pathway Elucidation

There are no documented instances of isotope labeling experiments being conducted specifically with or on this compound to elucidate reaction mechanisms or transformation pathways. General methodologies for the nitrogen isotope exchange (e.g., 15N labeling) of the pyridine ring and for labeling primary amines have been developed. nih.govchemrxiv.org However, these techniques have not been applied to this compound in any published research. Therefore, information regarding its use in pathway elucidation through isotopic labeling is not available.

Catalytic Applications in Chemical Transformations

No studies have been found that describe the use of this compound as a catalyst or as a ligand in a catalytic system for chemical transformations. The aminopyridine scaffold is of interest in medicinal chemistry and as a precursor for various bioactive molecules. wikipedia.org Furthermore, research exists on the catalytic activity of other trifluoroethylated compounds and aminopyridine derivatives in various reactions. For instance, iron-porphyrin complexes have been used to catalyze N-trifluoroethylation of anilines, and various organocatalysts have been employed in reactions involving N-2,2,2-trifluoroethylisatin ketimines. nih.govrsc.orgnih.gov However, the specific catalytic utility of this compound itself has not been reported.

Derivatization Strategies and Analogue Design in Advanced Synthesis

Synthesis of Pyridine (B92270) Ring-Substituted Analogues

Modification of the pyridine ring is a key strategy for modulating the core properties of the molecule. The electron-deficient nature of the pyridine ring, further influenced by the amino substituent, dictates the feasible synthetic transformations.

The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring can significantly alter the electronic properties and metabolic stability of N-(2,2,2-Trifluoroethyl)pyridin-3-amine. Halogenation of pyridine rings can be challenging due to the ring's electron deficiency, which makes it resistant to standard electrophilic aromatic substitution. chemrxiv.orgnsf.gov However, modern synthetic methods provide viable routes.

One advanced strategy involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the pyridine into a more reactive acyclic Zincke imine intermediate, which readily undergoes regioselective halogenation with N-halosuccinimides (NCS, NBS, NIS) under mild conditions. chemrxiv.orgnsf.gov This approach allows for selective halogenation at the C-3 position (relative to the nitrogen), which corresponds to positions adjacent to the amino group in the parent compound. chemrxiv.org

Another approach utilizes designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of the pyridine ring, which can then be displaced by a halide nucleophile. nih.gov While this method targets the 4-position, it showcases the utility of activating the pyridine ring for subsequent nucleophilic substitution. For 3-aminopyridine (B143674) derivatives, the directing effect of the amino group must be considered, which typically favors substitution at the 2- and 4-positions.

Table 1: Representative Halogenation Strategies for Pyridine Scaffolds

| Strategy | Reagents | Position Selectivity | Reference |

|---|---|---|---|

| Zincke Imine Intermediate | 1. Tf₂O, Dibenzylamine2. N-Halosuccinimide (NCS, NBS) | 3-selective | chemrxiv.orgnsf.gov |

| Phosphonium Salt Displacement | 1. Heterocyclic Phosphine2. Halide Source (e.g., LiCl) | 4-selective | nih.gov |

Introducing an additional amino group onto the pyridine ring can be achieved through a nitration-reduction sequence. Direct nitration of 3-aminopyridine derivatives is often problematic, as the unprotected amino group is sensitive to the harsh, oxidizing conditions of nitrating agents, potentially leading to decomposition. google.com To circumvent this, the existing amino group can be protected.

A successful strategy involves converting the 3-amino group into a urea (B33335) derivative, such as N,N'-di-(3-pyridyl)-urea, which acts as a protective group. google.comgoogle.com This protected intermediate can then be safely nitrated, for example with a mixture of nitric and sulfuric acid. This process has been shown to be highly selective, yielding the 2-nitro derivative in high yields. google.comgoogle.com Subsequent hydrolysis of the urea protecting group, followed by reduction of the nitro group (e.g., via catalytic hydrogenation with Pd/C or using reducing agents like SnCl₂), affords the corresponding diaminopyridine analogue.

Alternative nitration procedures for pyridines include the use of dinitrogen pentoxide or nitric acid in trifluoroacetic anhydride (B1165640), which can provide pathways to 3-nitropyridines. ntnu.norsc.org The regioselectivity of these reactions would need to be carefully evaluated for the this compound substrate.

Table 2: Nitration-Reduction Sequence for Aminopyridine Synthesis

| Step | Reaction | Typical Reagents | Key Outcome | Reference |

|---|---|---|---|---|

| 1. Protection | Urea Formation | Phosgene (B1210022) or Urea | Protection of the 3-amino group | google.comgoogle.com |

| 2. Nitration | Electrophilic Nitration | HNO₃ / H₂SO₄ | Selective introduction of a nitro group at the 2-position | google.comgoogle.com |

| 3. Deprotection | Hydrolysis | Acid or Base | Removal of the urea protecting group | google.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the introduction of various alkyl and aryl substituents onto the pyridine ring of this compound. To perform these reactions, the pyridine ring must first be halogenated (as described in 5.1.1) to provide a suitable handle for coupling.

The Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron reagent, is a widely used method for arylation. rsc.org Similarly, the Heck reaction can be used to introduce alkenyl groups, and the Sonogashira coupling allows for the installation of alkynyl moieties. For the introduction of new C-N bonds, the Buchwald-Hartwig amination is the premier method, coupling aryl halides with amines. nih.govmdpi.comresearchgate.net The choice of catalyst, specifically the phosphine ligand, is crucial for achieving high yields, particularly with electron-deficient heteroaromatic systems like pyridine. nih.govresearchgate.net

For instance, a 2-bromo- or 2-chloro-N-(2,2,2-trifluoroethyl)pyridin-3-amine intermediate could be coupled with a variety of arylboronic acids (Suzuki), anilines (Buchwald-Hartwig), or terminal alkynes (Sonogashira) to generate a library of substituted analogues. The use of modern precatalysts has been shown to be effective for the C,N-cross coupling of challenging 3-halo-2-aminopyridine substrates. nih.gov

Table 3: Common Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Halopyridine + Arylboronic Acid | Pd(OAc)₂, SPhos | C(sp²)-C(sp²) | rsc.org |

| Buchwald-Hartwig | Halopyridine + Amine | Pd₂(dba)₃, RuPhos/BrettPhos | C(sp²)-N | nih.govresearchgate.net |

| Sonogashira | Halopyridine + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) | rsc.org |

Modifications at the Amine Nitrogen and Side Chain

The secondary amine nitrogen in this compound is a versatile handle for derivatization, allowing for the synthesis of amides, tertiary amines, ureas, and thioureas.

N-acylation of the secondary amine can be readily achieved by reacting it with a variety of acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., HATU, HOBt/EDC). This reaction produces a diverse range of amides, introducing new functional groups and altering the molecule's steric and electronic profile. The use of internal nucleophilic catalysis, where the pyridine nitrogen itself assists in the acylation, can provide an efficient, metal-free route to imide formation. semanticscholar.org